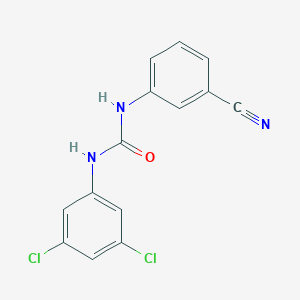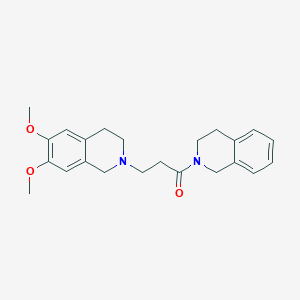![molecular formula C22H20N2O4 B6636538 Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has been found to exhibit a variety of biochemical and physiological effects.
作用機序
The mechanism of action of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate involves the inhibition of certain enzymes and proteins that are involved in the development of inflammation and cancer. This compound inhibits the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation. This compound also inhibits the activity of HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can induce the expression of certain genes that are involved in the suppression of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the development of inflammation. This compound has also been found to induce the expression of certain genes that are involved in the suppression of cancer. Additionally, this compound has been shown to inhibit the replication of certain viruses such as HSV and HIV.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development of inflammation and cancer. This makes this compound a potential candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate. One area of research could focus on the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. Another area of research could focus on the potential use of this compound in the treatment of viral infections such as HSV and HIV. Additionally, future research could focus on the potential toxicity of this compound and ways to mitigate its cytotoxic effects.
合成法
The synthesis of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate involves the reaction of 4-phenoxyaniline with 2-acetylamino benzoic acid in the presence of methyl chloroformate. The resulting compound is then purified using a column chromatography method. The purity of the compound is checked using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the development of inflammation and cancer. This compound has also been found to inhibit the replication of certain viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
特性
IUPAC Name |
methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-22(26)19-9-5-6-10-20(19)24-21(25)15-23-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVWKJZJYKUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)




![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)